5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
CAS No.: 856257-28-8
Cat. No.: VC11581800
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856257-28-8 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 5-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-6(2)7-3-4-9-8(5-7)10(11(14)15)13-12-9/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |
| Standard InChI Key | BOKPNZAWVOVNEK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCC2=C(C1)C(=NN2)C(=O)O |
Introduction
5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family. It is characterized by its molecular formula C₁₁H₁₆N₂O₂ and molecular weight of 208.26 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Applications
The synthesis of 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the indazole ring and introduction of the propan-2-yl and carboxylic acid groups. This compound may find applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis due to its structural versatility.
Comparison with Related Compounds
Other compounds in the indazole family, such as 5-(2-fluoropyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, share similar structural features but differ in their substituents and molecular weights . These differences can significantly impact their chemical properties and potential applications.
Research Findings and Future Directions
Research on 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is limited, but its unique structure suggests potential for further investigation. Future studies could explore its synthesis optimization, biological activity, and applications in drug development or materials science.
Data Table: Comparison of Indazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | C₁₁H₁₆N₂O₂ | 208.26 | 856257-28-8 |
| 5-(2-fluoropyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;hydrobromide | C₁₃H₁₃BrFN₃O₂ | 342.16 | - |
| 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | C₁₄H₁₃FN₂O₂ | 260.27 | 160850-84-0 |
This table highlights the differences in molecular weight and structure among these indazole derivatives, which can influence their chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume